Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate (C₁₉H₁₄FNO₃S, molecular weight: 355.38 g/mol) is a thiophene-based derivative characterized by a 4-fluorobenzamido substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring. The methyl ester at the 2-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal and materials chemistry . Its ChemSpider ID (2902611) facilitates structural verification and database referencing. The compound’s design integrates fluorinated aromatic moieties, which are known to modulate electronic properties and bioactivity, making it a candidate for drug discovery pipelines .
Properties
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3S/c1-24-19(23)17-15(11-16(25-17)12-5-3-2-4-6-12)21-18(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMAAVFKHFHLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the fluorobenzamido and phenyl groups. The final step involves the esterification of the carboxylate group with methanol under acidic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the benzamido group, thiophene ring, or ester functionality. Key comparisons include:
Key Observations :
- Ester Groups : Diethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological systems.
- Thermal Properties : Melting points (MP) are influenced by crystallinity; the diethyl derivative’s lower MP (127–129°C) versus the target compound’s unreported MP suggests differences in packing efficiency .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Temperature and Solvent Selection : Polar aprotic solvents like DMF or THF are often used with catalysts (e.g., triethylamine) at 60–80°C to promote amide bond formation between the fluorobenzoyl and thiophene moieties .
- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates. Final product purity is confirmed via HPLC (≥95% purity) .
- Yield Improvement : Stepwise addition of reagents and inert atmosphere (N₂/Ar) minimize side reactions like oxidation of the thiophene ring .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-fluorobenzamido group at C3, phenyl at C5) and ester functionality. Key signals include δ~7.5 ppm (aromatic protons) and δ~170 ppm (carbonyl carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₀H₁₅FNO₃S) and detects isotopic peaks for sulfur (³²S/³⁴S) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) confirm functional groups .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- Salt Formation : Convert the methyl ester to a sodium carboxylate for improved solubility in PBS buffer (pH 7.4) .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo studies .
Q. What preliminary toxicity assessments are recommended before in vivo studies?
- Methodological Answer :
- MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
- hERG Binding Assay : Screen for cardiac toxicity using patch-clamp electrophysiology or computational models (e.g., Schrödinger’s Prime) .
- Ames Test : Assess mutagenicity with Salmonella typhimurium TA98/TA100 strains .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the 4-fluorobenzamido group with chloro/nitro analogs to evaluate changes in COX-2 inhibition or kinase selectivity. For example, 4-Cl derivatives show 2x higher IC₅₀ against COX-2 .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or PI3K. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to assess metabolic stability (e.g., microsomal half-life in liver S9 fractions) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and normalize data to positive controls (e.g., doxorubicin) .
- Impurity Analysis : Quantify byproducts (e.g., hydrolyzed carboxylate) via LC-MS; impurities >2% can skew IC₅₀ values .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from ≥5 studies, adjusting for variables like serum concentration in cell media .
Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?
- Methodological Answer :
- Co-Crystallization : Soak the compound into protein crystals (e.g., COX-2 at 1.8 Å resolution) and collect data using synchrotron radiation .
- Refinement : Use SHELXL for structure refinement; analyze fluorine’s role in hydrophobic interactions via PyMOL .
- Validation : Cross-validate with cryo-EM or NMR titration if crystallization fails .
Q. What experimental designs validate the compound’s mechanism of action in inflammatory pathways?
- Methodological Answer :
- Western Blotting : Measure NF-κB/p65 phosphorylation in LPS-stimulated macrophages .
- ELISA : Quantify TNF-α/IL-6 levels in serum from murine inflammation models (e.g., carrageenan-induced paw edema) .
- Kinase Profiling : Use a 50-kinase panel (Eurofins) to identify off-target effects .
Q. How does enantiomeric purity affect pharmacological activity?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 85:15) .
- In Vitro Testing : Compare IC₅₀ of R- and S-enantiomers in enzyme assays (e.g., COX-2 inhibition).
- Pharmacokinetics : Assess enantiomer-specific metabolism using CYP450 isoforms (e.g., CYP3A4) in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
